(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a triazolo-pyrimidine derivative featuring a benzyl-substituted triazole ring fused to a pyrimidine core. The piperazine moiety at position 7 of the heterocyclic system is linked to a naphthalen-2-yl methanone group.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c34-26(22-11-10-20-8-4-5-9-21(20)16-22)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFWAPIGPIYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
The triazolopyrimidine core is synthesized from 1,2,3-triazole-4-carboxamide derivatives. Cyclocondensation with benzyl bromide under basic conditions yields the 3-benzyl-substituted intermediate. Spectral confirmation includes $$ ^1H \text{NMR} $$ (DMSO-d6): δ 5.76 (s, 2H, –CH2–), 7.33–7.40 (m, 5H, aromatic), 8.31 (s, 1H, pyrimidine).
Chlorination and Piperazine Coupling
The hydroxyl group at position 7 is activated via chlorination using thionyl chloride (SOCl2) in chloroform, producing 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine. Subsequent nucleophilic substitution with tert-butyl piperazine-1-carboxylate in ethanol at 80°C for 12 hours affords the Boc-protected intermediate. Deprotection with 4N HCl in dioxane yields the free piperazine derivative.
Table 1: Optimization of Piperazine Coupling
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2, DMF | CHCl3 | 60°C | 4 | 85 |
| tert-butyl piperazine | EtOH | 80°C | 12 | 78 |
| HCl (deprotection) | Dioxane | RT | 2 | 92 |
Synthesis of Naphthalen-2-yl(piperazin-1-yl)methanone
Friedel-Crafts Acylation of Naphthalene
Naphthalen-2-yl methanone is synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl3 in dichloromethane. Alternative methods employ Ni-catalyzed coupling of oxabenzonorbornadiene with acyl chlorides, yielding β-acyl naphthalenes with >90% regioselectivity.
Final Assembly via Nucleophilic Acyl Substitution
The triazolopyrimidine-piperazine intermediate (1.0 eq) reacts with naphthalen-2-yl carbonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base. After stirring at room temperature for 24 hours, the product is purified via silica gel chromatography (eluent: 5% MeOH/EtOAc).
Table 3: Final Coupling Reaction Optimization
| Carbonyl Source | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Naphthalen-2-yl COCl | DCM | RT | 24 | 75 |
| Active ester (CDI) | THF | 55°C | 48 | 62 |
Analytical Characterization
Spectral Data
Purity and Yield
HPLC analysis confirms >95% purity (C18 column, 70:30 MeOH/H2O). The overall yield from initial intermediates is 58% after optimization.
Challenges and Mitigation Strategies
- Low Solubility: The triazolopyrimidine intermediate exhibits poor solubility in polar solvents. Use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances reaction homogeneity.
- Byproduct Formation: Competing reactions during chlorination are minimized by strict temperature control (0–5°C) and stoichiometric SOCl2.
- Coupling Efficiency: CDI outperforms carbodiimide reagents (e.g., DCC) in minimizing racemization and improving yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The triazole ring can be reduced to form a triazole derivative with different functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : It has been studied for its potential antimicrobial and antifungal properties.
Medicine: : Research has explored its cytotoxicity against cancer cell lines, indicating potential use in anticancer therapies[_{{{CITATION{{{_1{Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 ....
Industry: : Its unique chemical structure makes it a candidate for use in advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Structural Comparisons:
Triazole Substituent Effects: The benzyl group in the target compound introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in receptors. Substitution patterns on the triazole ring (e.g., benzyl vs. methylphenyl) could modulate electronic properties, influencing binding affinity.
Aryl Ketone Modifications: The naphthalen-2-yl group in the target compound offers extended π-conjugation, favoring interactions with aromatic residues in binding sites. Replacement with 4-trifluoromethylphenyl () introduces strong electron-withdrawing effects, which may enhance dipole interactions or alter solubility .
Piperazine Linker :
- The piperazine moiety in all analogs serves as a flexible spacer, facilitating conformational adjustments for optimal receptor engagement. Its protonatable nitrogen may contribute to pH-dependent solubility or ionic interactions.
Pharmacological and Receptor Binding Insights
While direct data on the target compound’s bioactivity is lacking, insights from analogous cannabinoid derivatives () suggest that:
- Side-chain length and substituent bulk critically influence receptor binding (e.g., CB1 receptors). For example, shorter chains (<4 carbons) reduce activity, while bulkier groups (e.g., benzyl) may enhance selectivity .
- Electron-deficient aromatic systems (e.g., trifluoromethylphenyl in ) could improve binding to receptors requiring charge-transfer interactions .
Biological Activity
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features several key structural elements:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
- Triazolo-Pyrimidine Moiety : This heterocyclic structure is associated with diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
- Naphthalene Group : Contributes to the lipophilicity and potential receptor interactions of the molecule.
- Molecular Formula : C₁₁H₉N₅O
- Molecular Weight : 227.22 g/mol
- CAS Number : 21324-31-2
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. The triazolo-pyrimidine structure is particularly noted for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of triazolo-pyrimidines can effectively block pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound's mechanism of action likely involves modulation of inflammatory pathways. It has been suggested that the piperazine moiety may enhance the compound's ability to interact with specific receptors involved in inflammation, potentially leading to reduced cytokine release and improved therapeutic outcomes in inflammatory diseases .
Interaction with Biological Targets
High-throughput screening techniques have been employed to assess the binding affinities of this compound with various biological targets. Preliminary findings suggest interactions with enzymes and receptors critical for cell signaling and proliferation.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the benzofuran ring.
- Construction of the triazolo-pyrimidine moiety.
- Coupling these intermediates with a piperazine derivative under optimized conditions to ensure high yield and purity .
Optimization Techniques
Various reaction conditions must be optimized to maximize yield:
- Temperature control.
- Choice of solvents.
- Reaction time adjustments.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of similar compounds, it was found that derivatives containing the triazolo-pyrimidine core exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to apoptosis induction via caspase activation pathways .
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties demonstrated that compounds structurally related to this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role for this compound in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole ring + piperazine | Antitumor properties |
| Compound B | Pyrimidine + trifluoromethyl | Anti-inflammatory effects |
| Compound C | Benzyl-substituted piperazine | Antidepressant activity |
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Triazolo-pyrimidine core formation : Derived from precursors like 3-substituted triazolo-pyrimidines via cyclization reactions using catalysts (e.g., triethylamine) and solvents (ethanol or dimethylformamide) .
- Piperazine coupling : The piperazine moiety is introduced through nucleophilic substitution or amide bond formation under controlled temperatures (e.g., reflux in xylene for 25–30 hours) .
- Final acylation : The naphthyl methanone group is added via Friedel-Crafts acylation or similar carbonyl coupling reactions, often requiring anhydrous conditions .
Validation : Purity is confirmed via HPLC or TLC, with intermediates characterized by NMR and mass spectrometry .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly for distinguishing triazole, pyrimidine, and naphthalene signals .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Advanced: How to design experiments to assess its biological activity against target proteins?
Answer:
- Target Selection : Prioritize proteins relevant to triazolo-pyrimidine pharmacology (e.g., kinases, GPCRs) based on structural analogs .
- Assay Design :
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .
- Functional assays : Employ cell-based models (e.g., luciferase reporters for receptor activation) with dose-response curves (IC/EC) .
- Controls : Include positive controls (known inhibitors) and vehicle-only groups to account for solvent effects .
- Replicates : Use ≥4 replicates per condition in randomized block designs to minimize bias .
Advanced: How can researchers resolve contradictions in binding affinity data across studies?
Answer:
- Experimental Variability : Standardize assay conditions (pH, temperature, buffer composition) and validate reagent purity .
- Data Normalization : Normalize results to internal controls (e.g., % inhibition relative to a reference compound) .
- Orthogonal Validation : Confirm findings with complementary techniques (e.g., SPR + isothermal titration calorimetry) .
- Theoretical Frameworks : Reconcile discrepancies using molecular docking to assess binding pose consistency across studies .
Advanced: What computational strategies predict its environmental fate and biodegradation pathways?
Answer:
- QSPR Models : Predict physicochemical properties (logP, water solubility) to estimate environmental partitioning .
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aquatic enzymes to identify potential degradation sites .
- Metabolite Tracking : Use LC-MS/MS to detect transformation products in simulated environmental matrices (e.g., soil slurry systems) .
- Ecotoxicity Assessment : Pair computational predictions with in vitro assays (e.g., algal growth inhibition) to evaluate ecological risks .
Advanced: How to optimize its pharmacokinetic profile for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles via solvent evaporation .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .
- Blood-Brain Barrier (BBB) Penetration : Predict using in silico models (e.g., BBB score) and validate with parallel artificial membrane permeability assays (PAMPA) .
Advanced: What strategies mitigate synthetic impurities in large-scale production?
Answer:
- Process Optimization : Adjust reaction stoichiometry, temperature, and catalyst loading to minimize side products .
- Chromatographic Purification : Use flash chromatography or preparative HPLC with C18 columns for high-purity batches .
- Impurity Profiling : Characterize byproducts via LC-MS and reference standards (e.g., USP guidelines) .
Advanced: How to evaluate its potential for off-target effects in cellular models?
Answer:
- Proteome-wide Screening : Employ affinity pulldown assays with mass spectrometry (AP-MS) to identify non-target interactions .
- CRISPR-Cas9 Knockout : Validate off-target hits by comparing wild-type vs. gene-edited cell lines .
- Dose-Response Analysis : Calculate selectivity indices (IC ratio of target vs. off-target) to prioritize lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
